molecular formula C13H12N6OS B5573352 5,7-DIMETHYL-N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE

5,7-DIMETHYL-N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE

Cat. No.: B5573352
M. Wt: 300.34 g/mol
InChI Key: QGTXCTSJVZRBKJ-VGOFMYFVSA-N
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Description

5,7-Dimethyl-N’-[(E)-(thiophen-2-yl)methylidene]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the triazolopyrimidine family, known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-N’-[(E)-(thiophen-2-yl)methylidene]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-N’-[(E)-(thiophen-2-yl)methylidene]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or under UV light.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

5,7-Dimethyl-N’-[(E)-(thiophen-2-yl)methylidene]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various microorganisms.

    Medicine: Potential anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-N’-[(E)-(thiophen-2-yl)methylidene]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide involves its interaction with biological macromolecules. It can bind to DNA, leading to the inhibition of DNA replication and transcription. Additionally, it may interact with enzymes involved in cellular processes, thereby disrupting normal cellular functions and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-N’-[(E)-(thiophen-2-yl)methylidene]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

5,7-dimethyl-N-[(E)-thiophen-2-ylmethylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS/c1-8-6-9(2)19-13(15-8)16-11(18-19)12(20)17-14-7-10-4-3-5-21-10/h3-7H,1-2H3,(H,17,20)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTXCTSJVZRBKJ-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807677
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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